molecular formula C10H9NO3 B168345 Furan-3-ylmethyl 1H-pyrrole-2-carboxylate CAS No. 119767-00-9

Furan-3-ylmethyl 1H-pyrrole-2-carboxylate

Cat. No. B168345
M. Wt: 191.18 g/mol
InChI Key: CSYQMTPUTVJNPT-UHFFFAOYSA-N
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Description

“Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” is a member of pyrroles . It is a natural product found in Pseudostellaria heterophylla . The molecular formula is C10H9NO3 .


Molecular Structure Analysis

The molecular structure of “Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” includes a furan ring attached to a pyrrole ring via a methylene bridge . The InChI representation of the molecule is InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” are not detailed in the retrieved papers, various reactions involving pyrrole derivatives have been reported .


Physical And Chemical Properties Analysis

The molecular weight of “Furan-3-ylmethyl 1H-pyrrole-2-carboxylate” is 191.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The molecule has a rotatable bond count of 4 . The exact mass is 191.058243149 g/mol .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : Pyrrole derivatives are known to have various physiological activities . For example, Fluoropyrrole derivatives are important anti-inflammatory agents .
    • Methods of Application : The synthesis of these compounds often involves fluorination or trifluoromethylation methods .
    • Results : These compounds have shown promising results as anti-inflammatory agents and inhibitors of HCV NS5B polymerase .
  • Scientific Field: Biochemistry

    • Application : Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
    • Methods of Application : These compounds can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
    • Results : These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

properties

IUPAC Name

furan-3-ylmethyl 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYQMTPUTVJNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)OCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152579
Record name 3-Furfuryl pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-ylmethyl 1H-pyrrole-2-carboxylate

CAS RN

119767-00-9
Record name 3-Furfuryl pyrrole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furfuryl pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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